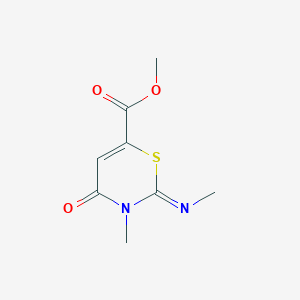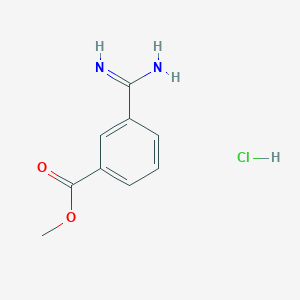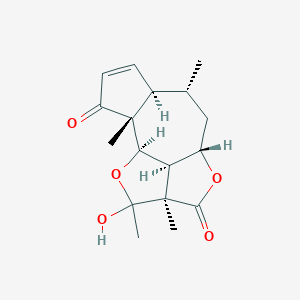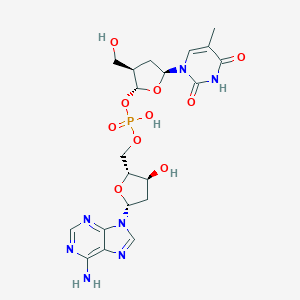
N-(2-Chlorobenzylidene)-4-methoxyaniline
Übersicht
Beschreibung
N-(2-Chlorobenzylidene)-4-methoxyaniline is a chemical compound. The molecule displays a trans conformation with respect to the C=N bond . The two aromatic rings form a dihedral angle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide were prepared and characterized by elemental analysis, 1H and 13C NMR, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular geometry and electronic properties of the Schiff base compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline in the ground state have been investigated using the density functional theory method (B3LYP) with 6-31G (d) basis set .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material
The compound has been studied for its potential as a nonlinear optical material . Its molecular structure and electronic properties suggest that it could be a good candidate for applications in nonlinear optics, which are essential for various photonic devices such as optical switches and modulators .
Schiff Base Compounds in Drug Synthesis
Schiff base compounds like N-(2-Chlorobenzylidene)-4-methoxyaniline are used as starting materials in the synthesis of many drugs. They have applications in creating antibiotics, antiallergic, antiphlogistic, and antitumor substances. Their versatile chemistry makes them valuable in pharmaceutical research .
Dyes and Pigments
These compounds have a wide range of industrial applications, including the production of dyes and pigments. Their ability to form complex structures with metals can result in various colors, making them useful in textile and paint industries .
Catalysis and Enzymatic Reactions
Schiff base complexes play a significant role in the development of coordination chemistry, which is related to catalysis and enzymatic reactions. They can act as catalysts in various chemical reactions, thereby increasing the efficiency and selectivity of these processes .
Magnetism and Molecular Architectures
The chemistry of Schiff bases is also significant in the study of magnetism and the creation of molecular architectures. They can be used to design molecular materials with specific magnetic properties, which are important in data storage and electronic devices .
Anion Sensors
These compounds are utilized as anion sensors due to their ability to bind selectively with anions. This property is beneficial for detecting and quantifying anions in various environmental and biological contexts .
Photochromism and Thermochromism
N-(2-Chlorobenzylidene)-4-methoxyaniline may exhibit photochromic and thermochromic properties, which means it can change color in response to light or temperature changes. These properties are useful in creating smart materials for displays and temperature sensors .
Corrosion Inhibition
In the context of materials science, this compound has been investigated for its effectiveness as a corrosion inhibitor, particularly for protecting metals like austenitic stainless steel in industrial environments. This application is crucial for extending the life of metal components and structures .
Zukünftige Richtungen
Future research could focus on further investigating the properties and potential applications of N-(2-Chlorobenzylidene)-4-methoxyaniline. Given the promising results of similar compounds against certain diseases , it would be interesting to explore the bioactivity of N-(2-Chlorobenzylidene)-4-methoxyaniline. Additionally, more detailed studies on the synthesis, chemical reactions, and physical and chemical properties of this compound could provide valuable insights.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFMYAAXUQSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361645 | |
| Record name | N-(2-Chlorobenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzylidene)-4-methoxyaniline | |
CAS RN |
17099-11-5 | |
| Record name | N-(2-Chlorobenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chlorobenzylidene)-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)








